1-Cyclopropylsulfonyl-2,3-dihydroindol-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropylsulfonyl-2,3-dihydroindol-7-amine is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential as a therapeutic agent. This compound is a selective inhibitor of the enzyme protein kinase B (PKB), also known as Akt, which plays a crucial role in regulating cell survival and proliferation. The inhibition of PKB by this compound has been shown to have anti-tumor effects, making it a promising candidate for the development of cancer treatments.
Wirkmechanismus
The mechanism of action of 1-Cyclopropylsulfonyl-2,3-dihydroindol-7-amine involves the inhibition of PKB, a protein kinase that plays a key role in the regulation of cell survival and proliferation. By inhibiting PKB, this compound induces apoptosis in cancer cells and prevents their growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of PKB. This inhibition leads to a decrease in cell survival and proliferation, as well as an increase in apoptosis. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-Cyclopropylsulfonyl-2,3-dihydroindol-7-amine is its selectivity for PKB, which makes it a promising candidate for the development of cancer treatments with minimal side effects. However, its synthesis is complex and requires several steps, which can make it difficult to produce in large quantities. Additionally, further research is needed to determine its efficacy and safety in human clinical trials.
Zukünftige Richtungen
There are several future directions for the research and development of 1-Cyclopropylsulfonyl-2,3-dihydroindol-7-amine. One potential direction is the optimization of its synthesis method to improve yield and scalability. Additionally, further studies are needed to determine its efficacy and safety in human clinical trials, as well as its potential as a treatment for other diseases such as inflammatory disorders. Finally, research into the mechanism of action of this compound could lead to the development of more effective and targeted cancer therapies.
Synthesemethoden
The synthesis of 1-Cyclopropylsulfonyl-2,3-dihydroindol-7-amine involves several steps, starting with the reaction of cyclopropylamine with 2,3-dihydroindole-2,3-dione to form the corresponding imine. This imine is then reduced with sodium borohydride to produce the desired amine product. The final step involves the addition of a sulfonyl chloride group to the amine using a reagent such as chlorosulfonic acid.
Wissenschaftliche Forschungsanwendungen
1-Cyclopropylsulfonyl-2,3-dihydroindol-7-amine has been extensively studied for its potential as an anti-cancer agent. In one study, it was shown to inhibit the growth of breast cancer cells and induce apoptosis, or programmed cell death. Another study demonstrated its effectiveness against pancreatic cancer cells, with a significant reduction in tumor growth observed in animal models.
Eigenschaften
IUPAC Name |
1-cyclopropylsulfonyl-2,3-dihydroindol-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S/c12-10-3-1-2-8-6-7-13(11(8)10)16(14,15)9-4-5-9/h1-3,9H,4-7,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUEBQVRBWGKWBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC3=C2C(=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.